molecular formula C9H8N2O B12335424 7-amino-8aH-isoquinolin-3-one

7-amino-8aH-isoquinolin-3-one

Cat. No.: B12335424
M. Wt: 160.17 g/mol
InChI Key: XKVVXWUJLYKAGG-UHFFFAOYSA-N
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Description

7-amino-8aH-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring

Chemical Reactions Analysis

Types of Reactions: 7-amino-8aH-isoquinolin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density at different positions of the isoquinoline ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium and copper catalysts, ammonium acetate, and microwave irradiation . These conditions facilitate efficient and selective transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can yield various substituted isoquinolines, while copper-catalyzed reactions can produce functionalized isoquinolines with high selectivity .

Scientific Research Applications

7-amino-8aH-isoquinolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, isoquinoline derivatives have been investigated for their anti-cancer, anti-malarial, and anti-inflammatory activities . In industry, these compounds are used in the production of dyes and other functional materials .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-amino-8aH-isoquinolin-3-one

InChI

InChI=1S/C9H8N2O/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5,7H,10H2

InChI Key

XKVVXWUJLYKAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)N=CC2C=C1N

Origin of Product

United States

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